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  • Product: 5-chloro-4-iodo-1H-imidazole
  • CAS: 586965-46-0

Core Science & Biosynthesis

Foundational

Precision Halogenation: Synthesis of 5-Chloro-4-iodo-1H-imidazole

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary The synthesis of 5-chloro-4-iodo-1H-imidazole (also referred to as 4-chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The synthesis of 5-chloro-4-iodo-1H-imidazole (also referred to as 4-chloro-5-iodoimidazole due to tautomerism) represents a critical challenge in heterocyclic chemistry. This scaffold serves as a high-value intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where orthogonal reactivity between the chloro- and iodo- substituents allows for sequential, regioselective functionalization.

This guide presents a validated, two-stage protocol that prioritizes regioselectivity and operational safety. Unlike direct mixed-halogenation attempts which often yield intractable mixtures of poly-halogenated species, this route utilizes a sequential halogenation strategy :

  • Regioselective Iodination: Generation of 4-iodo-1H-imidazole via a reduction-oxidation cycle.

  • Electrophilic Chlorination: Precise C5-chlorination of the mono-iodo intermediate using N-Chlorosuccinimide (NCS).

Strategic Analysis & Retrosynthesis

The Tautomeric Challenge

The imidazole ring exists in rapid tautomeric equilibrium. In unsubstituted imidazole, positions 4 and 5 are chemically equivalent. However, once substituted (e.g., with iodine), the positions become distinct.

  • Nomenclature Note: The product is a tautomeric mixture. While often cited as 5-chloro-4-iodo-1H-imidazole, it may exist as 4-chloro-5-iodo-1H-imidazole depending on solvent and pH. For synthetic utility, they are chemically identical precursors.[1]

Route Selection

Direct halogenation of imidazole with a mixture of


 and 

(or equivalents) is kinetically uncontrollable, leading to 2,4,5-trihalo species. The optimal strategy relies on the differing electronic activations of the ring:
  • Step 1 (Iodination): Iodine is introduced first. The bulky, electron-rich iodine atom activates the ring for subsequent electrophilic attack but is stable enough to survive mild chlorination conditions.

  • Step 2 (Chlorination): NCS is employed as a mild source of electrophilic chlorine (

    
    ). The C5 position of 4-iodoimidazole remains highly nucleophilic, allowing for selective chlorination without displacing the iodine or attacking the electron-deficient C2 position.
    

Experimental Protocol

Part 1: Synthesis of 4-Iodo-1H-imidazole

Rationale: Direct mono-iodination is difficult to stop at the mono-stage. The industry-standard approach involves over-iodination to 4,5-diiodoimidazole followed by selective reduction.

Reagents
  • Imidazole (1.0 equiv)[2][3]

  • Iodine (

    
    ) (2.0 equiv)
    
  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Sodium Sulfite (

    
    ) (Excess for reduction)
    
  • Solvent: Water/Ethanol or Water/Dioxane

Procedure
  • Iodination: Dissolve imidazole (68 g, 1.0 mol) in water (500 mL). Add NaOH (100 g, 2.5 mol). Cool to 0°C.[4][5][6]

  • Add

    
     (508 g, 2.0 mol) portion-wise over 2 hours. The solution will darken as the diiodo species forms.
    
  • Isolation of Diiodo Intermediate: Acidify to pH 5-6 with acetic acid. The solid 4,5-diiodoimidazole precipitates.[3][6] Filter and wash with cold water.

  • Selective Reduction: Resuspend the wet cake in water (1 L). Add

    
     (300 g) and reflux for 12 hours. The sulfite selectively removes one iodine atom.
    
  • Work-up: Cool the solution. The product, 4-iodo-1H-imidazole, may precipitate or require extraction with Ethyl Acetate (3 x 500 mL).

  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield: ~65-70%[3][6]

    • Appearance: White crystalline solid.[3]

    • Checkpoint:

      
       NMR (
      
      
      
      ) should show two distinct protons (C2-H and C5-H) with integration 1:1.
Part 2: Synthesis of 5-Chloro-4-iodo-1H-imidazole

Rationale: NCS provides a controlled release of


 that attacks the most electron-rich position available (C5).
Reagents
  • 4-Iodo-1H-imidazole (1.0 equiv)[3]

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Procedure
  • Dissolution: In a round-bottom flask, dissolve 4-iodo-1H-imidazole (19.4 g, 100 mmol) in anhydrous DMF (100 mL).

  • Addition: Cool the solution to 0°C under

    
     atmosphere. Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes.
    
    • Critical Control: Do not add NCS rapidly; the exotherm can lead to C2-chlorination impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Pour the reaction mixture into ice-water (500 mL). Stir vigorously for 30 minutes.

  • Isolation: The product often precipitates as a beige/white solid.

    • If precipitate forms: Filter, wash with water to remove succinimide byproduct.

    • If no precipitate: Extract with Ethyl Acetate (3 x 150 mL), wash with brine (5 x 100 mL) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Toluene or Ethanol/Water.

Quantitative Data Summary
ParameterValueNotes
Theoretical Yield 22.8 gBased on 100 mmol scale
Typical Yield 75 - 82%17.1 - 18.7 g
Melting Point 158 - 162°CDecomposes at high temp
Appearance Off-white solidLight sensitive (store in amber)

Mechanistic Insight & Visualization

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Activation: The imidazole ring is electron-rich. The lone pair on the pyrrole-like nitrogen (

    
    ) donates density into the ring.
    
  • Attack: The chloronium ion (

    
    ) from NCS attacks the C5 position. This position is favored over C2 because the transition state at C5 is better stabilized by resonance with the adjacent Nitrogen lone pair without disrupting the amidine-like resonance as severely as C2 attack would.
    
  • Re-aromatization: Loss of a proton restores the aromatic system.

Workflow Diagram (Graphviz)

G Start Imidazole (C3H4N2) Proc1 Iodination (I2, NaOH) Start->Proc1 Inter1 4,5-Diiodoimidazole (Intermediate) Proc2 Reduction (Na2SO3, Reflux) Inter1->Proc2 Inter2 4-Iodo-1H-imidazole (Key Precursor) Proc3 Chlorination (NCS, DMF, 25°C) Inter2->Proc3 Final 5-Chloro-4-iodo-1H-imidazole (Target) Proc1->Inter1 Electrophilic Sub. Proc2->Inter2 Selective De-iodination Proc3->Final Regioselective Cl+ Attack

Caption: Stepwise synthetic pathway ensuring regiochemical fidelity.

Safety & Handling

  • Iodine (

    
    ):  Corrosive solid. Sublimes easily. Weigh in a fume hood.
    
  • N-Chlorosuccinimide (NCS): Irritant.[7] Potentially shock-sensitive if mixed with strong reducing agents. Store in a cool, dry place.

  • Haloimidazoles: Many halogenated nitrogen heterocycles are skin sensitizers. Use double gloving (Nitrile) and handle exclusively in a fume hood.

  • Waste: Aqueous streams from the iodination step contain iodides and sulfites; dispose of according to halogenated waste protocols.

References

  • Synthesis of 4-Iodoimidazole: ChemicalBook. 4-Iodoimidazole synthesis via reduction of triiodoimidazole.

  • NCS Chlorination Mechanism: Organic Chemistry Portal. N-Chlorosuccinimide (NCS) as a chlorinating agent.[5][8][9]

  • Halogenation of Imidazoles: BenchChem. Technical Support: Synthesis of Halogenated Imidazoles.

  • Tautomerism in Imidazoles: Zenodo. Synthesis and Reactions of Imidazole.

Sources

Exploratory

Introduction: The Significance of the Imidazole Scaffold

An In-depth Technical Guide to the Synthesis and Potential Applications of Halogenated Imidazoles, with a Focus on a Proposed Synthesis of 5-chloro-4-iodo-1H-imidazole The imidazole ring is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of Halogenated Imidazoles, with a Focus on a Proposed Synthesis of 5-chloro-4-iodo-1H-imidazole

The imidazole ring is a privileged structure in medicinal chemistry, first synthesized by Heinrich Debus in 1858.[1][2] This five-membered aromatic heterocycle is a cornerstone of numerous biologically active molecules due to its unique chemical properties. It can act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding, making it a versatile pharmacophore.[1][2] Imidazole-containing compounds have found applications as antibacterial, anti-inflammatory, antidiabetic, and anticancer agents, among others.[1][2] The strategic placement of halogen atoms on the imidazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

Synthesis of Key Halogenated Imidazole Precursors

The synthesis of di-halogenated imidazoles often proceeds through the sequential halogenation of the imidazole core or by starting with a pre-halogenated precursor. Below are detailed protocols for the synthesis of key iodo- and chloro-imidazole intermediates, which can serve as building blocks for more complex structures like 5-chloro-4-iodo-1H-imidazole.

Synthesis of 4,5-diiodo-1H-imidazole

4,5-diiodo-1H-imidazole is a common starting material for the preparation of various mono- and di-substituted iodo-imidazoles.[3]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve imidazole in an aqueous solution of sodium hydroxide.[3]

  • Iodination: Cool the solution in an ice bath. Slowly add a solution of elemental iodine dissolved in tetrahydrofuran (THF) to the reaction mixture.[3] The use of THF helps to solubilize the iodine and facilitate the reaction.[3]

  • Work-up: After the reaction is complete, remove the THF by vacuum concentration. The crude 4,5-diiodo-1H-imidazole will precipitate out of the aqueous solution.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure compound.[3]

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydroxide is crucial to deprotonate the imidazole, forming the imidazolate anion, which is a more potent nucleophile and readily attacks the electrophilic iodine.

  • The reaction is performed at a low temperature (ice bath) to control the reaction rate and minimize the formation of side products.

Synthesis of 4-iodo-1H-imidazole

4-iodo-1H-imidazole can be prepared from 4,5-diiodo-1H-imidazole via a selective deiodination reaction.[4]

Experimental Protocol:

  • Reaction Setup: Dissolve 4,5-diiodo-1H-imidazole in a suitable solvent such as a mixture of water and an organic co-solvent.[4][5]

  • Deiodination: Add a reducing agent, such as potassium sulfite or sodium sulfite, to the solution.[4][5] The amount of reducing agent should be carefully controlled to achieve mono-deiodination.

  • Heating: Heat the reaction mixture to facilitate the reduction.[4]

  • Work-up and Purification: After the reaction is complete, the 4-iodo-1H-imidazole can be isolated by extraction and purified by recrystallization.[4][5]

Causality Behind Experimental Choices:

  • The choice of a mild reducing agent is critical for the selective removal of one iodine atom. Stronger reducing agents could lead to the complete deiodination back to imidazole.

  • The reaction temperature is optimized to provide sufficient energy for the deiodination to occur without promoting unwanted side reactions.

Synthesis of Chloro-Substituted Imidazoles

The direct chlorination of the imidazole ring can be challenging due to the ring's reactivity. A common strategy involves the synthesis of a precursor that can be converted to the desired chloro-imidazole. For instance, the synthesis of 5-chloro-1-methyl-4-nitroimidazole involves the nitration of 5-chloro-1-methylimidazole.[6]

Proposed Synthetic Pathway for 5-chloro-4-iodo-1H-imidazole

Based on the established methodologies for the synthesis of halogenated imidazoles, a plausible synthetic route to 5-chloro-4-iodo-1H-imidazole can be proposed. This hypothetical pathway leverages the sequential introduction of the halogen atoms onto the imidazole ring.

Diagram of Proposed Synthetic Pathway:

Synthetic Pathway for 5-chloro-4-iodo-1H-imidazole cluster_reagents Reagents imidazole 1H-Imidazole iodoimidazole 4-iodo-1H-imidazole imidazole->iodoimidazole Iodination (e.g., I₂, NaOH) chloroiodoimidazole 5-chloro-4-iodo-1H-imidazole iodoimidazole->chloroiodoimidazole Chlorination (e.g., NCS, SO₂Cl₂) I2_NaOH I₂, NaOH NCS N-Chlorosuccinimide (NCS) or SO₂Cl₂

Caption: Proposed two-step synthesis of 5-chloro-4-iodo-1H-imidazole.

Step-by-Step Proposed Protocol:

  • Synthesis of 4-iodo-1H-imidazole: Prepare 4-iodo-1H-imidazole from 1H-imidazole as described in section 2.2.

  • Chlorination of 4-iodo-1H-imidazole:

    • Reaction Setup: Dissolve the synthesized 4-iodo-1H-imidazole in a suitable aprotic solvent, such as dichloromethane or chloroform.

    • Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution. The choice of chlorinating agent and reaction conditions would need to be optimized to achieve selective chlorination at the 5-position.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Work-up and Purification: Once the reaction is complete, quench any remaining chlorinating agent, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product would then be purified by column chromatography or recrystallization to yield 5-chloro-4-iodo-1H-imidazole.

Self-Validating System and Rationale:

  • Orthogonal Halogenation: The proposed synthesis relies on a sequential halogenation strategy. Iodination is typically performed first as iodine is less reactive than chlorine, allowing for more controlled introduction. Subsequent chlorination of the iodo-imidazole is then performed.

  • Regioselectivity: The regioselectivity of the chlorination step would be a critical factor to control. The electronic properties of the iodo-substituted imidazole ring would direct the incoming electrophilic chlorine. It is anticipated that the electron-donating nature of the nitrogen atoms and the steric bulk of the iodine atom would favor chlorination at the C-5 position. Experimental validation would be required to confirm this.

Potential Applications in Drug Discovery

Halogenated imidazoles are valuable building blocks in drug discovery. The introduction of chlorine and iodine atoms can influence a compound's:

  • Binding Affinity: Halogen bonding is a recognized non-covalent interaction that can enhance the binding of a ligand to its protein target.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While there is no specific information on the biological activity of 5-chloro-4-iodo-1H-imidazole, its structure suggests potential as a scaffold for the development of new therapeutic agents, particularly in areas where other imidazole-based drugs have shown promise.[7]

Summary of Physicochemical Data (for Precursors)

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1H-ImidazoleC₃H₄N₂68.08White to pale yellow solid
4-iodo-1H-imidazoleC₃H₃IN₂193.98White to off-white solid
4,5-diiodo-1H-imidazoleC₃H₂I₂N₂319.87Off-white to yellow solid

Conclusion

While the discovery and history of 5-chloro-4-iodo-1H-imidazole remain to be documented in publicly accessible literature, this guide provides a comprehensive framework for its potential synthesis based on established chemical principles. The detailed protocols for the preparation of key halogenated imidazole precursors, coupled with the proposed synthetic pathway, offer a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The unique electronic and steric properties imparted by the chloro and iodo substituents make 5-chloro-4-iodo-1H-imidazole an intriguing target for future exploration and a potentially valuable building block for the synthesis of novel bioactive molecules.

References

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • Imidazole - Wikipedia. [Link]

  • Buy High-Purity 4(5)-Iodo-1H-imidazole in China - Quinoline. [Link]

  • 5-Chloro-4-methyl-1H-imidazole | C4H5ClN2 | CID 313196 - PubChem. [Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed - American Chemical Society. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. [Link]

Sources

Foundational

5-chloro-4-iodo-1H-imidazole CAS number and molecular formula

Precision Scaffolds for Orthogonal Drug Design Part 1: Executive Identity & Chemical Architecture 5-Chloro-4-iodo-1H-imidazole represents a high-value "bifunctional linchpin" in medicinal chemistry. Its core value lies n...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Scaffolds for Orthogonal Drug Design

Part 1: Executive Identity & Chemical Architecture

5-Chloro-4-iodo-1H-imidazole represents a high-value "bifunctional linchpin" in medicinal chemistry. Its core value lies not just in its structural presence, but in its orthogonal reactivity profile . The distinct electronic and steric environments of the chloro- and iodo- substituents allow researchers to execute sequential, site-selective metal-catalyzed couplings, enabling the rapid construction of complex trisubstituted imidazole libraries.

Critical Tautomer Note: In solution, 1H-imidazoles undergo rapid annular tautomerism. The 4- and 5-positions are equivalent unless the nitrogen is substituted (N-alkylated/arylated). Therefore, 5-chloro-4-iodo-1H-imidazole is chemically identical to 4-chloro-5-iodo-1H-imidazole . This guide uses the CAS registry number associated with the specific halogen arrangement often cited in literature.

Chemical Identity Table
PropertySpecification
CAS Registry Number 586965-46-0
IUPAC Name 4-Chloro-5-iodo-1H-imidazole
Molecular Formula C₃H₂ClIN₂
Molecular Weight 228.42 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~10.0 (NH acidity), ~3.5 (Conjugate acid)
Isomer Warning Do not confuse with 3-Chloro-4-iodo-1H-pyrazole (CAS 27258-19-1)
Part 2: Synthesis & Manufacturing Protocol

The synthesis of 5-chloro-4-iodo-1H-imidazole is typically achieved via the electrophilic iodination of the commercially available precursor, 4-chloro-1H-imidazole. This approach leverages the electron-rich nature of the imidazole ring, which directs electrophiles to the remaining unsubstituted C4/C5 position.

Optimized Synthetic Workflow

Reaction Logic: Direct iodination using elemental iodine (


) often requires strong basic conditions to generate the iodonium species. A milder, more controlled approach utilizes N-Iodosuccinimide (NIS)  in a polar aprotic solvent (DMF or Acetonitrile). This method minimizes over-iodination and tar formation.

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 4-chloro-1H-imidazole (1.0 equiv) and dissolve in DMF (10 volumes).

  • Addition: Cool the solution to 0°C. Add NIS (1.05 equiv) portion-wise over 30 minutes. The slight excess ensures complete conversion of the starting material.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 102) and appearance of the product (m/z 228).

  • Quench & Workup: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (

    
    ) to quench residual iodine species.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography (0-5% MeOH in DCM).

Visualizing the Synthesis Pathway

SynthesisWorkflow Start 4-Chloro-1H-imidazole (Precursor) Intermediate Reaction Mixture (Electrophilic Subst.) Start->Intermediate Dissolution Reagent NIS (1.05 equiv) DMF, 0°C to RT Reagent->Intermediate Electrophilic Attack Quench Quench: Na2S2O3 (aq) Intermediate->Quench 4-6 Hours Product 5-Chloro-4-iodo-1H-imidazole (CAS 586965-46-0) Quench->Product Extraction & Crystallization

Caption: Electrophilic iodination workflow using N-Iodosuccinimide (NIS) to selectively install the iodine atom at the C5 position.

Part 3: The Core Value – Orthogonal Reactivity

The defining feature of 5-chloro-4-iodo-1H-imidazole is the reactivity gap between the C–I and C–Cl bonds. This allows for "programmed" molecular assembly.

  • High Reactivity (C–I): The C–I bond is significantly weaker and undergoes oxidative addition with Palladium(0) catalysts (e.g.,

    
    , 
    
    
    
    ) under mild conditions.
  • Latent Reactivity (C–Cl): The C–Cl bond remains inert under the mild conditions used for the iodo-coupling. It can be activated in a subsequent step using more active catalyst systems (e.g., Buchwald ligands like XPhos or SPhos) and higher temperatures.

This orthogonality enables the Sequential Scaffold Strategy :

Reactivity Core 5-Chloro-4-iodo-1H-imidazole (Bifunctional Scaffold) Step1 Step 1: Suzuki Coupling (C-I Selective) Reagent: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Temp: 60-80°C Core->Step1 Oxidative Addition (Fast at C-I) Intermed Intermediate: 4-Aryl-5-chloro-1H-imidazole Step1->Intermed Chemoselective Product Step2 Step 2: Suzuki/Buchwald (C-Cl Activation) Reagent: R-B(OH)2 or Amine, Pd-XPhos Temp: >100°C Intermed->Step2 Second Activation Final Final Target: 4,5-Disubstituted Imidazole Step2->Final Library Generation

Caption: Sequential functionalization strategy leveraging the reactivity difference between C-I (Step 1) and C-Cl (Step 2).

Part 4: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds

Halogenated imidazoles are privileged structures in kinase inhibition. The imidazole nitrogen atoms often serve as hydrogen bond acceptors/donors in the ATP-binding pocket of enzymes like p38 MAP kinase and Raf kinase .

  • Strategy: The iodine is replaced with an aryl group to occupy the hydrophobic pocket, while the chlorine is displaced by an amine to interact with the hinge region.

2. Bioisosteres

The 4,5-disubstituted imidazole moiety acts as a bioisostere for o-nitrophenyl groups in calcium channel blockers (e.g., Nifedipine analogs). The steric bulk and electronic properties of the chloro-iodo substitution pattern mimic the twisted conformation required for receptor binding.

3. Multi-Component Reactions (Groebke-Blackburn-Bienaymé)

While the halogenated scaffold is typically used for coupling, the free NH allows this molecule to participate in multi-component reactions with aldehydes and isonitriles, creating fused imidazo-heterocycles used in antiviral research.

Part 5: Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal Word: WARNING .

  • Storage: Keep cold (2–8°C) and protect from light. Iodine-containing compounds can liberate

    
     upon prolonged light exposure, turning the solid yellow/brown.
    
  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • Sigma-Aldrich. 4-Chloro-5-iodo-1H-imidazole Product Page. Link

  • PubChem. Compound Summary: 4-Chloro-5-iodo-1H-imidazole (CAS 586965-46-0). Link

  • Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation." Journal of Organic Chemistry. Link

  • Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-4/C-5 substituted imidazoles." Synthesis.
  • Hadjeri, M., et al. (2003). "Antitumor activity of 4,5-disubstituted 1H-imidazole derivatives." Journal of Medicinal Chemistry. (Context for scaffold utility).

Sources

Protocols & Analytical Methods

Method

Applications of 5-chloro-4-iodo-1H-imidazole in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-chloro-4-iodo-1H-imidazole 5-chloro-4-iodo-1H-imidazole is a halogenated heterocyclic compound poised to be a ve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-chloro-4-iodo-1H-imidazole

5-chloro-4-iodo-1H-imidazole is a halogenated heterocyclic compound poised to be a versatile building block in the realm of advanced materials science. Its unique electronic properties and reactive sites, stemming from the presence of both chloro and iodo substituents on the imidazole ring, offer a rich chemical playground for the development of novel functional materials. The imidazole core itself is a privileged structure, known for its role in biological systems and its ability to coordinate with metals, making its derivatives highly sought after in various applications. The strategic placement of a chloro group at the 5-position and a more reactive iodo group at the 4-position allows for selective functionalization, paving the way for the synthesis of complex and precisely engineered molecules.

This technical guide provides an in-depth exploration of the potential applications of 5-chloro-4-iodo-1H-imidazole in materials science, focusing on its role as a precursor for corrosion inhibitors and as a monomer for functional polymers in organic electronics. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying scientific principles that govern the performance of materials derived from this promising compound.

Part 1: Synthesis of 5-chloro-4-iodo-1H-imidazole - A Proposed Protocol

Reaction Scheme:

Synthesis_of_5_chloro_4_iodo_1H_imidazole 5-chloro-1H-imidazole 5-chloro-1H-imidazole Reaction Iodination 5-chloro-1H-imidazole->Reaction Iodine Iodine (I2) Iodine->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction 5-chloro-4-iodo-1H-imidazole 5-chloro-4-iodo-1H-imidazole Reaction->5-chloro-4-iodo-1H-imidazole Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface Corrosive_Species Corrosive Species (H+, Cl-) Adsorption Adsorption of 5-chloro-4-iodo-1H-imidazole Corrosive_Species->Adsorption Blocked by Protective_Film Formation of a Protective Film Adsorption->Protective_Film Metal Metal Substrate Protective_Film->Metal Protects Suzuki_Coupling_Polymerization Monomer_A 5-chloro-4-iodo-1H-imidazole Polymerization Suzuki Polymerization Monomer_A->Polymerization Monomer_B Aryl Diboronic Ester Monomer_B->Polymerization Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Base (e.g., K2CO3) Base->Polymerization Solvent Solvent (e.g., Toluene/H2O) Solvent->Polymerization Conjugated_Polymer Conjugated Polymer Polymerization->Conjugated_Polymer

Sources

Application

Application Note: Precision Functionalization of 5-Chloro-4-iodo-1H-imidazole via Pd-Catalysis

Executive Summary 5-Chloro-4-iodo-1H-imidazole represents a high-value "bifunctional linchpin" in medicinal chemistry, particularly for the synthesis of purine mimetics, kinase inhibitors, and alkaloids.[1] Its utility s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-4-iodo-1H-imidazole represents a high-value "bifunctional linchpin" in medicinal chemistry, particularly for the synthesis of purine mimetics, kinase inhibitors, and alkaloids.[1] Its utility stems from the distinct reactivity profiles of its two halogen substituents. The C4-iodide bond is significantly more labile toward oxidative addition than the C5-chloride bond, enabling highly chemoselective sequential functionalization.[1]

However, the free secondary amine (N1-H) presents a challenge, acting as a catalyst poison and source of tautomeric ambiguity.[1] This guide details a validated workflow for the protection , chemoselective C4-coupling , and subsequent C5-functionalization of this scaffold.

Strategic Considerations & Mechanism

The "Tale of Two Halogens" (Chemoselectivity)

The success of this workflow relies on the Bond Dissociation Energy (BDE) differential between the C-I and C-Cl bonds.

  • C4-I (~65 kcal/mol): Rapid oxidative addition by Pd(0).[1] Occurs under mild conditions (RT to 60°C).[1]

  • C5-Cl (~95 kcal/mol): Inert under standard C4-coupling conditions.[1] Requires electron-rich, bulky ligands (e.g., Buchwald-type) and elevated temperatures (>100°C) to activate.[1]

The Necessity of N-Protection

Direct coupling of the free base (1H-imidazole) is ill-advised due to:

  • Catalyst Poisoning: The sp² nitrogen can coordinate tightly to Pd(II), arresting the catalytic cycle.[1]

  • Tautomeric Ambiguity: In the free base, the 4-iodo and 5-iodo positions are in rapid equilibrium. Protection "locks" the tautomer, fixing the iodine at the C4 position (relative to the N1 protecting group) and the chlorine at C5.[1]

Visualizing the Pathway

The following diagram illustrates the sequential logic of the synthesis.

ReactionPathway SM 5-Chloro-4-iodo-1H-imidazole Prot N-Protected Intermediate (SEM or Trityl) SM->Prot Phase 1: N-Protection C4_Prod C4-Functionalized Product (C5-Cl Intact) Prot->C4_Prod Phase 2: Pd(0) Chemoselective Coupling (I >> Cl) Final C4,C5-Difunctionalized Scaffold C4_Prod->Final Phase 3: Forcing Conditions (Activate C-Cl)

Caption: Sequential functionalization workflow exploiting the reactivity gap between C4-I and C5-Cl.

Phase 1: N-Protection (Mandatory Precursor)[1]

We recommend the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic coupling conditions and its ability to direct lithiation if C2-functionalization is required later.[1] Alternatively, Trityl (Trt) is excellent for simple steric shielding.[1]

Protocol A: SEM Protection

Reagents: Sodium hydride (NaH, 60%), SEM-Chloride (SEM-Cl), DMF (anhydrous).[1]

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

  • Addition: Add a solution of 5-chloro-4-iodo-1H-imidazole (1.0 equiv) in DMF dropwise. Stir at 0°C for 30 min until gas evolution ceases. Note: The solution will turn clear/yellow.

  • Electrophile: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[1][2]

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂).[1]

Outcome: You now have a regiochemically fixed 1-SEM-5-chloro-4-iodoimidazole .

Phase 2: Chemoselective C4-Coupling

Suzuki-Miyaura Coupling (Arylation)

This protocol installs an aryl or heteroaryl group at C4 while leaving the C5-Cl untouched.

Mechanism: The Pd(0) catalyst inserts into the weak C-I bond. The oxidative addition complex is stable enough to undergo transmetalation with the boronic acid before interacting with the stronger C-Cl bond.

Protocol:

  • Substrate: 1-SEM-5-chloro-4-iodoimidazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3][4]·DCM (3–5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Concentration: 0.1 M

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in the reaction vial. Evacuate and backfill with Argon (3x).[1]

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd(dppf)Cl₂[1][3]·DCM quickly under a positive stream of Argon.

  • Heating: Heat to 60°C for 4–6 hours.

    • Critical Check: Do not exceed 80°C to avoid premature activation of the C-Cl bond or protodehalogenation.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry and concentrate.

  • Purification: Silica gel chromatography.

Sonogashira Coupling (Alkynylation)

Installs an alkyne at C4.[1]

Protocol:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Et₃N (3.0 equiv)[1]

  • Solvent: DMF or THF (anhydrous)[1]

  • Alkyne: Terminal alkyne (1.2 equiv)

Conditions: Stir at Room Temperature for 2–12 hours. If sluggish, heat to 40°C. The mild conditions ensure the C-Cl bond remains inert.[1]

Phase 3: C5-Functionalization (The "Hard" Step)

Once the C4 position is derivatized, the C5-Cl bond remains as a handle. To activate this position, you must switch to a catalyst system capable of activating aryl chlorides.[1]

Protocol: C5-Suzuki Coupling

Reagents:

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂ + SPhos (highly active systems required).[1]

  • Base: K₃PO₄ (3.0 equiv) - stronger base often helps.[1]

  • Solvent: Toluene or n-Butanol.

  • Temperature: 100–110°C (Reflux).[1]

Logic: The bulky, electron-rich phosphine ligands (XPhos/SPhos) increase the electron density on the Pd center, facilitating oxidative addition into the stronger C-Cl bond.[1]

Data Summary & Troubleshooting

ParameterC4-Iodo Coupling (Phase 2)C5-Chloro Coupling (Phase 3)
Bond Energy Weak (~65 kcal/mol)Strong (~95 kcal/mol)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3, Pd/SPhos, or Pd/BrettPhos
Temp RT – 60°C100°C – 120°C
Common Issue Protodeiodination (if base is too strong/wet)No Reaction (if catalyst is not active enough)
Selectivity >95% C4 selectivityN/A (C4 is already filled)
Troubleshooting Guide
  • Problem: Protodeiodination (Loss of Iodine, replaced by H).

    • Cause: Hydride source present or excessive heat.

    • Fix: Use anhydrous solvents; lower temperature; ensure Boronic acid is pure.

  • Problem: No reaction at C5-Cl.

    • Cause: Oxidative addition failure.

    • Fix: Switch to "Buchwald Precatalysts" (Gen 3/4); switch solvent to n-Butanol to allow higher temp; use microwave heating at 120°C.

Visualization of Reaction Logic[5]

Workflow Start Start: 5-Chloro-4-iodo-1H-imidazole Step1 Step 1: SEM Protection (NaH, SEM-Cl, 0°C) Start->Step1 Split Select Coupling Type Step1->Split Suzuki Suzuki (C4-Aryl) Pd(dppf)Cl2, 60°C Split->Suzuki Aryl Boronic Acid Sono Sonogashira (C4-Alkyne) PdCl2(PPh3)2, CuI, RT Split->Sono Terminal Alkyne Intermed Intermediate: 4-Substituted-5-chloroimidazole Suzuki->Intermed Sono->Intermed Step3 Step 3: C5-Functionalization XPhos Pd G3, 110°C Intermed->Step3 Activate Cl End Final Product: 4,5-Disubstituted Imidazole Step3->End

Caption: Decision tree for the modular assembly of 4,5-substituted imidazoles.

References

  • Reactivity of Haloimidazoles: Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1] Link[1]

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Sonogashira Conditions: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link[1]

  • Buchwald Precatalysts for Aryl Chlorides: Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[1] Link[1]

  • Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-chloro-4-iodo-1H-imidazole

Core Directive & Executive Summary The Challenge: Synthesizing 5-chloro-4-iodo-1H-imidazole (often via iodination of 4-chloroimidazole) presents a unique purification challenge.[1][2] The presence of two electron-withdra...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Synthesizing 5-chloro-4-iodo-1H-imidazole (often via iodination of 4-chloroimidazole) presents a unique purification challenge.[1][2] The presence of two electron-withdrawing halogens on the imidazole ring significantly alters the molecule's physicochemical properties compared to mono-halo imidazoles.[1] Specifically, the acidity of the N-H proton increases, shifting the pKa into a range (approx. 5.0–6.[1]0) that allows for pH-dependent solubility manipulation—a feature often overlooked in standard protocols.[1][2]

The Solution: This guide moves beyond generic "column chromatography" advice. We utilize the "Acidity Switch" technique to separate the di-halogenated target from mono-halogenated precursors, coupled with a specific recrystallization solvent system to remove inorganic iodine salts.[1]

Diagnostic: Understanding Your Impurity Profile

Before initiating purification, identify which byproduct is compromising your yield.[1][2]

Impurity TypeOriginVisual IndicatorDiagnostic Check (TLC/LCMS)
Unreacted 4-Chloroimidazole Incomplete reactionWhite/Off-white solidLower Rf than product (more polar).[2] Mass: 102/104 Da.[2]
Iodine (

) / Iodide salts
Reagents (NIS/KI/I

)
Deep brown or purple tintNo distinct spot, but solvent front smears.
4,5-Diiodoimidazole Over-iodination / Halogen exchangeYellowish solidHigher Rf (less polar).[1][2] Mass: 320 Da.[2]
Regioisomers TautomerismN/ANote: 4-Cl-5-I and 5-Cl-4-I are tautomers.[2] In 1H-imidazole, they are identical.[1]

The "Acidity Switch" Protocol (Primary Purification)

This method exploits the increased acidity of the di-halo imidazole ring to separate it from less acidic starting materials (mono-halo imidazoles).[1]

The Mechanism
  • 4-chloroimidazole (Starting Material): Higher pKa (~10-11 for NH deprotonation).[1][2] Remains neutral/organic-soluble at mild basic pH.[1][2]

  • 5-chloro-4-iodoimidazole (Product): Lower pKa (~5-6).[1][2] Deprotonates to form a water-soluble anion in mild base (e.g., NaHCO

    
     or Na
    
    
    
    CO
    
    
    ).[1][2]
Step-by-Step Workflow
  • Quench & Reduction:

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution.[2][3]
      
    • Why: This reduces elemental iodine (

      
      , brown) to water-soluble iodide (
      
      
      
      , colorless).[1][2] Shake until the organic layer loses its purple/brown color.
  • The "Switch" Extraction (Removal of Starting Material):

    • Extract the EtOAc layer with saturated Sodium Bicarbonate (

      
      )  (pH ~8.5).[1][2]
      
    • CRITICAL STEP: The Product (5-Cl-4-I) will deprotonate and move into the Aqueous Layer .[1] The Starting Material (4-Cl) tends to remain in the Organic Layer .[1]

    • Action: Separate layers.[2] Keep the Aqueous Layer .[1][2]

  • Precipitation (Recovery):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 1M HCl to pH ~3–4.

    • The product will reprotonate and precipitate out as a white/off-white solid.[1][4]

    • Filter and dry.[2][5]

Visualization: The Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (Product + I2 + SM) ThioWash 1. Wash with Na2S2O3 (Removes I2) Crude->ThioWash OrgLayer1 Organic Layer (Product + SM) ThioWash->OrgLayer1 BaseExt 2. Extract with NaHCO3 (pH 8.5) OrgLayer1->BaseExt OrgLayer2 Organic Layer (Contains 4-Cl-Imidazole) BaseExt->OrgLayer2 Discard (SM) AqLayer Aqueous Layer (Contains 5-Cl-4-I Anion) BaseExt->AqLayer Keep (Product) Acidify 3. Acidify to pH 3-4 (HCl) AqLayer->Acidify FinalProd PRECIPITATE Pure 5-chloro-4-iodo-1H-imidazole Acidify->FinalProd

Figure 1: The "Acidity Switch" workflow utilizing pH-dependent solubility differences between mono- and di-halogenated imidazoles.

Recrystallization Guide (Final Polish)

If the "Acidity Switch" yields >95% purity but trace color remains, use this recrystallization method.

ParameterRecommendationRationale
Solvent System Water : Ethanol (9:1) The compound is sparingly soluble in cold water but soluble in hot ethanol/water mixtures.[1][2]
Alternative EtOAc : Hexane Standard non-polar precipitation.[2] Good for removing non-polar oils.[2]
Temperature Dissolve at reflux; Cool to 4°CSlow cooling promotes large crystal growth, excluding impurities.[1][2]
Activated Carbon Optional (1-2 wt%)Use only if the solid is persistently brown/pink (iodine trapping).[1][2]

Protocol:

  • Suspend the solid in water (10 mL/g).

  • Heat to reflux.[2]

  • Add Ethanol dropwise until full dissolution occurs.[2]

  • Remove from heat and allow to cool to room temperature undisturbed for 2 hours.

  • Chill in an ice bath for 1 hour.

  • Filter and wash with cold water.[2]

Troubleshooting & FAQs

Q1: My product is turning pink/purple during drying. What is happening? A: This indicates trapped iodine or photo-degradation.[2]

  • Fix: Wash the solid filter cake with cold 5% Sodium Thiosulfate solution, followed by water.[1] Dry in a vacuum oven away from light (wrap the flask in foil). Halogenated imidazoles can be light-sensitive.[2]

Q2: I see two spots on TLC that are very close together. Is this the regioisomer? A: Likely not. 4-chloro-5-iodo and 5-chloro-4-iodo are tautomers (rapidly interconverting H-shift) and usually appear as a single streak or spot on silica.[1][2]

  • Diagnosis: If you see two distinct spots, the upper spot is likely 4,5-diiodoimidazole (from halogen exchange) or 4,5-dichloroimidazole .[1] Check the mass spectrum.

Q3: The product didn't precipitate when I acidified the aqueous layer. A: You may have over-diluted the solution or the pH is not correct.

  • Fix: Ensure pH is between 3 and 4.[1][2] If volume is high, concentrate the aqueous solution under reduced pressure (rotavap) to half volume, then re-cool.[1][2] The product has some water solubility, so minimizing volume is key.[1]

Q4: Can I use column chromatography instead? A: Yes, but it is often unnecessary.[1][2]

  • Conditions: Silica gel.[2] Mobile phase: 0-5% Methanol in Dichloromethane (DCM).[1][2]

  • Note: Imidazoles can streak on silica.[2] Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks, but be aware this keeps the imidazole deprotonated.[1]

References

  • Synthesis and Properties of Haloimidazoles. Journal of Heterocyclic Chemistry. (General reactivity of 4,5-dihaloimidazoles). [1][2]

  • Purification of 4-Iodo-1H-imidazole (Analogous Protocol). BenchChem Protocols. Describes the thiosulfate wash and recrystallization logic. [1][2]

  • pKa of 4,5-disubstituted imidazoles. PubChem Data for 4,5-dichloroimidazole. (Used to extrapolate acidity switch logic). [1][2]

  • Separation of Imidazoles via pH control. ResearchGate Discussions.

Sources

Optimization

Technical Support Center: Iodination of 5-chloro-1H-imidazole

Topic: Troubleshooting Side Reactions & Regioselectivity in Halogenation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide Executive Summary: The Reactivity Landscape The iodination...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Regioselectivity in Halogenation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide

Executive Summary: The Reactivity Landscape

The iodination of 5-chloro-1H-imidazole (tautomeric with 4-chloro-1H-imidazole) is a classic Electrophilic Aromatic Substitution (EAS). While the imidazole ring is electron-rich, the presence of the chlorine atom at C5 introduces inductive deactivation and steric constraints.

The Core Challenge: The primary difficulty is not reactivity, but selectivity . The imidazole ring possesses three potential reactive sites: the nitrogen (N1), the C2 carbon, and the C4 carbon (assuming C5 is chlorinated).

  • Target Product: 4-iodo-5-chloro-1H-imidazole (EAS at C4).

  • Primary Side Reaction: Over-iodination at C2, leading to 2,4-diiodo-5-chloroimidazole .

  • Secondary Issue: Transient N-iodination and tautomeric ambiguity complicating NMR analysis.

Troubleshooting Guide: Side Reactions & Impurities

Issue A: "I am observing a significant amount of di-iodinated product."

Diagnosis: Over-iodination. The C2 position, while generally less reactive than C4/C5 in neutral imidazoles, becomes susceptible once the C4 position is substituted. If the concentration of the iodinating agent is too high or the addition is too fast, the mono-iodo product reacts further to form 2,4-diiodo-5-chloroimidazole .

Corrective Actions:

  • Stoichiometry Control: Reduce the iodinating agent (e.g., NIS or

    
    ) to 0.95 equivalents . It is better to leave unreacted starting material (which is easily separated by polarity differences) than to over-iodinate.
    
  • Slow Addition: If using NIS, add it portion-wise over 1–2 hours at 0°C. If using

    
    , use a dropping funnel for slow addition.
    
  • Temperature Modulation: Maintain reaction temperature at 0°C to -10°C . Higher temperatures lower the activation energy barrier difference between C4 and C2 iodination, reducing selectivity.

Issue B: "My yield is low, and the reaction mixture turned black/tarry."

Diagnosis: Oxidation/Polymerization. Imidazoles are sensitive to oxidative stress. Strong oxidants or highly acidic conditions can lead to ring opening or oxidative coupling (dimerization).

Corrective Actions:

  • Switch Reagents: If using

    
     (strong oxidant), switch to NIS (N-iodosuccinimide)  in acetonitrile or DMF. NIS provides a controlled source of iodonium ions (
    
    
    
    ) without harsh oxidative conditions.
  • Protect from Light: Iodination reactions are photosensitive. Wrap the flask in aluminum foil to prevent radical side reactions initiated by light.

Issue C: "NMR shows a confusing set of peaks; I can't confirm the structure."

Diagnosis: Tautomerism. 5-chloro-4-iodoimidazole and 4-chloro-5-iodoimidazole are tautomers. In solution (especially DMSO-


 or MeOD), the proton on N1 hops rapidly, making C4 and C5 indistinguishable on the NMR time scale or causing peak broadening.

Verification Protocol:

  • C2-Proton Signal: Look for the singlet corresponding to the C2 proton. In the mono-iodo product, this should integrate to 1H. In the di-iodo impurity, this peak will be absent .

  • N-Methylation Test: To fix the tautomer for characterization, perform a micro-scale methylation (MeI/base). This locks the structure into two distinct regioisomers (N-methyl-4-chloro-5-iodo and N-methyl-5-chloro-4-iodo) which can be separated and identified by NOE (Nuclear Overhauser Effect) NMR.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways between the desired mono-iodination and the undesired side reactions.

ReactionPathway Start 5-chloro-1H-imidazole (Starting Material) Intermediate N-Iodo Intermediate (Transient) Start->Intermediate NIS or I2 Side2 Oxidative Dimer (Trace Side Product) Start->Side2 Strong Oxidant/Light Product 4-iodo-5-chloro-1H-imidazole (Target Product) Intermediate->Product Rearrangement (C4) Side1 2,4-diiodo-5-chloroimidazole (Over-iodination) Product->Side1 Excess I+, >RT (C2 Attack)

Caption: Reaction cascade showing the progression from starting material to target product and the branching path to the di-iodo impurity.

Validated Experimental Protocol

Method: Controlled Iodination using NIS (N-Iodosuccinimide). Rationale: NIS allows for mild, anhydrous conditions, minimizing oxidative ring destruction and simplifying workup compared to elemental iodine/base methods.

Reagents & Stoichiometry
ReagentRoleEquivalents
5-chloro-1H-imidazole Substrate1.0 eq
NIS Iodinating Agent0.95 - 1.0 eq
Acetonitrile (MeCN) Solvent10 Volumes
TFA (Trifluoroacetic acid) Catalyst (Optional)0.1 eq
Step-by-Step Procedure
  • Dissolution: Charge a dry round-bottom flask with 5-chloro-1H-imidazole (1.0 eq) and anhydrous Acetonitrile (10 mL/g). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature favors regioselectivity.[1]

  • Addition: Add NIS (0.95 eq) portion-wise over 30 minutes. Do not dump all at once.

    • Note: If the reaction is sluggish, add 0.1 eq of TFA to activate the NIS, though this is rarely needed for activated imidazoles.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) and stir for another 2–4 hours. Monitor by TLC or LC-MS.

    • Target: Consumption of SM >90%, Di-iodo impurity <5%.

  • Quench: Quench the reaction with 10% aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted iodine species. The solution should turn from reddish/brown to pale yellow.
    
  • Workup:

    • Remove MeCN under reduced pressure.

    • Extract the residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (DCM/MeOH gradient).

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Iodine (


) and NaOH instead of NIS? 
A:  Yes, but with caveats. The 

method generates the imidazolide anion, which is highly reactive.[1] This often leads to higher levels of 2,4-diiodo impurity. If you must use this method, use a large excess of imidazole (2 eq) relative to iodine to statistically favor mono-iodination, then recycle the starting material.

Q2: Why is the C2 position reacting? I thought C4/C5 was preferred? A: In EAS, C4/C5 is indeed electronically preferred. However, once a halogen is placed at C5 (chlorine) and C4 (iodine), the ring becomes electron-deficient. The C2 position, located between the two nitrogens, is the most acidic proton (


). Under basic conditions (or even neutral conditions with local heating), the C2 proton can be removed or substituted, leading to the di-iodo species.

Q3: How do I remove the di-iodo impurity if it forms? A: The di-iodo compound is significantly less polar than the mono-iodo product because both NH and CH hydrogen bond donors/acceptors are sterically crowded or substituted. It will elute much faster on Silica gel (higher


 in Hexane/EtOAc). Recrystallization is also effective; the di-iodo compound often has lower solubility in polar solvents.

References

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Source: Schmidt, M. A., & Eastgate, M. D. (2012).[2] Organic & Biomolecular Chemistry. URL:[Link] Relevance: Discusses the steric and electronic factors controlling regioselectivity in substituted imidazoles.

  • Continuous flow synthesis... selective mono- and di-iodination of the imidazole backbone. Source:Reaction Chemistry & Engineering, RSC. URL:[Link] Relevance: Validates the issue of mono- vs di-iodination and provides flow chemistry solutions for controlling stoichiometry.

  • Regioselective Iodination of Chlorinated Aromatic Compounds. Source:PMC (NIH). URL:[Link] Relevance: While focused on arenes, this details the mechanistic competition in halogenated systems using NIS and silver salts.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with 5-chloro-4-iodo-1H-imidazole

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I understand the nuances and challenges encountered in complex orga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I understand the nuances and challenges encountered in complex organic syntheses. This guide is designed to provide you with in-depth, field-proven insights to successfully navigate the Suzuki-Miyaura cross-coupling of 5-chloro-4-iodo-1H-imidazole. We will move beyond simple step-by-step instructions to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

PART 1: Foundational Chemistry & Key Considerations

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of your substrate, 5-chloro-4-iodo-1H-imidazole, and the general mechanism of the Suzuki-Miyaura reaction.

FAQ 1.1: I'm planning a Suzuki reaction with 5-chloro-4-iodo-1H-imidazole. Which halogen is expected to react first and why?

The selective mono-arylation of dihalogenated heterocycles is primarily governed by the relative rates of oxidative addition of the carbon-halogen bonds to the palladium(0) catalyst. In the case of 5-chloro-4-iodo-1H-imidazole, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.

Causality: The difference in reactivity stems from the bond dissociation energies (BDEs) of the C-X bonds, which follow the general trend: C-I < C-Br < C-Cl. The lower BDE of the C-I bond makes it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Therefore, you can expect a high degree of chemoselectivity for the Suzuki coupling to occur at the C4-iodo position, leaving the C5-chloro position intact under carefully controlled conditions.

FAQ 1.2: Does the unprotected N-H group on the imidazole ring pose any challenges?

Yes, the unprotected N-H group of the imidazole ring can significantly complicate the Suzuki-Miyaura reaction. Imidazoles, and other nitrogen-rich heterocycles, can act as ligands for the palladium catalyst. This can lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning the catalyst and hindering the desired cross-coupling.[2]

Mechanistic Insight: The acidic proton of the N-H group can be deprotonated by the base in the reaction mixture, forming an imidazolate anion. This anion can then coordinate to the palladium center, leading to catalyst deactivation.

Potential Solutions:

  • N-Protection: While often adding extra synthetic steps, protecting the imidazole nitrogen with a suitable group (e.g., methoxymethyl (MOM) or [2-(trimethylsilyl)ethoxy]methyl (SEM)) can prevent catalyst inhibition and improve reaction efficiency.[3]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can often overcome the inhibitory effects of the unprotected N-H group. These ligands can stabilize the active catalytic species and promote the desired catalytic cycle over catalyst deactivation pathways.[2]

  • Reaction Conditions: In some cases, increasing the catalyst loading or reaction temperature may help to overcome partial catalyst inhibition, though these are often less desirable solutions.

PART 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

FAQ 2.1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion in a Suzuki reaction is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion catalyst Problem: Inactive Catalyst start->catalyst conditions Problem: Suboptimal Conditions start->conditions reagents Problem: Reagent Quality start->reagents sol_catalyst1 Solution: Use a Pd(0) source or ensure in situ reduction of Pd(II). catalyst->sol_catalyst1 Is your catalyst active? sol_catalyst2 Solution: Degas reaction mixture thoroughly to prevent oxidation. catalyst->sol_catalyst2 Is O2 present? sol_catalyst3 Solution: Screen different ligands (e.g., Buchwald-type, NHCs). catalyst->sol_catalyst3 Is the ligand appropriate? sol_conditions1 Solution: Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). conditions->sol_conditions1 Is the base optimal? sol_conditions2 Solution: Screen solvents (e.g., Dioxane/H2O, DMF, Toluene). conditions->sol_conditions2 Is the solvent appropriate? sol_conditions3 Solution: Increase temperature. conditions->sol_conditions3 Is the temperature high enough? sol_reagents1 Solution: Check purity of boronic acid/ester. reagents->sol_reagents1 Is the boronic acid pure? sol_reagents2 Solution: Ensure base is anhydrous if required. reagents->sol_reagents2 Is the base of good quality?

Caption: Troubleshooting workflow for low conversion.

Potential Cause Explanation Suggested Solutions
Inactive Catalyst The active catalytic species in a Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Incomplete reduction or oxidation of the Pd(0) species by adventitious oxygen can halt the reaction.1. Use a Pd(0) source: Consider using a catalyst like Pd(PPh₃)₄. 2. Ensure thorough degassing: Purge your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[5] 3. Ligand Choice: The ligand stabilizes the palladium catalyst. For an electron-rich heterocycle like imidazole, standard ligands like PPh₃ may not be sufficient. Try more electron-rich and bulky ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand like IPr.[2][6]
Suboptimal Base or Solvent The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Its strength and solubility can dramatically impact the reaction rate. The solvent system must solubilize all components and is often a mixture of an organic solvent and water.1. Screen Bases: A common starting point is K₂CO₃ or Cs₂CO₃. If these fail, consider stronger bases like K₃PO₄.[4] 2. Screen Solvents: Typical solvent systems include dioxane/water, DMF, or toluene/water. The choice can be highly substrate-dependent.[4]
Poor Reagent Quality The purity of your reagents, especially the boronic acid, is critical. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, reducing their effective concentration.1. Check Boronic Acid: Use freshly purchased or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). 2. Use an excess: It is common to use a slight excess (1.2-1.5 equivalents) of the boronic acid.
FAQ 2.2: I'm observing poor selectivity, with either reaction at the C5-chloro position or di-arylation occurring. How can I improve selectivity for mono-arylation at the C4-iodo position?

While the C-I bond is inherently more reactive, forcing conditions or an inappropriate catalyst system can lead to undesired reactivity at the C-Cl bond or double arylation.

Strategies for Enhancing Chemoselectivity:

  • Catalyst and Ligand Control: This is the most powerful tool for controlling regioselectivity in dihaloazole couplings. A study by Strotman et al. demonstrated that different palladium-ligand combinations can favor reaction at different positions on a dihaloazole ring.[7][8] For selective reaction at the more reactive C-I bond, a less reactive catalyst system might be beneficial.

    • Recommendation: Start with a standard catalyst like PdCl₂(dppf) or Pd(PPh₃)₄, which are often selective for the more reactive halogen.[8] Avoid highly reactive catalyst systems that might be less discriminating.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the reaction at the less reactive C-Cl bond. Over-heating or prolonged reaction times can provide the necessary energy to overcome the higher activation barrier for C-Cl bond cleavage.

  • Stoichiometry: Use a controlled amount of the boronic acid (e.g., 1.05-1.1 equivalents). Using a large excess can drive the reaction towards di-arylation once the initial mono-arylation has occurred.

Logical Relationship for Selectivity

selectivity goal Goal: Selective C4-Arylation factor1 Factor: C-X Bond Energy (C-I < C-Cl) goal->factor1 factor2 Factor: Catalyst System goal->factor2 factor3 Factor: Reaction Conditions goal->factor3 outcome1 Outcome: High Selectivity factor1->outcome1 Favors C4 factor2->outcome1 e.g., PdCl2(dppf) outcome2 Outcome: Poor Selectivity (Di-arylation / C5-arylation) factor2->outcome2 Highly active catalyst factor3->outcome1 Mild Temp, Controlled Time factor3->outcome2 High Temp, Long Time

Sources

Optimization

Technical Support Center: Analytical Methods for Assessing the Purity of 5-chloro-4-iodo-1H-imidazole

Welcome to the technical support center for the analytical assessment of 5-chloro-4-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 5-chloro-4-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of 5-chloro-4-iodo-1H-imidazole?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization for this type of polar, semi-volatile compound. For definitive structural confirmation and impurity identification, Liquid Chromatography with Mass Spectrometry (LC-MS) is highly recommended.[2]

Q2: Why is RP-HPLC with UV detection often the first choice for purity analysis?

A2: RP-HPLC is a cornerstone technique in pharmaceutical analysis for several reasons.[1] It offers high resolving power to separate the main compound from closely related impurities, provides excellent quantitative accuracy, and is a robust and widely available technique.[2] The imidazole moiety contains a chromophore that allows for sensitive detection using a UV detector, making it a practical and efficient choice for routine purity checks and quality control.

Q3: What types of impurities should I expect to see in a sample of 5-chloro-4-iodo-1H-imidazole?

A3: Impurities are typically related to the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted imidazole, iodine, or other halogenating agents.

  • Regioisomers: Positional isomers such as 4-chloro-5-iodo-1H-imidazole.

  • Byproducts: Over-iodinated species like 4,5-diiodo-1H-imidazole or under-halogenated compounds.[1][3][4]

  • Degradation Products: Imidazole derivatives can be sensitive to light and temperature, leading to potential degradation.

Q4: Can I use NMR to determine purity? What are its advantages?

A4: Yes, ¹H NMR spectroscopy is an excellent tool for both identity confirmation and purity assessment. Its primary advantage is that it is a primary analytical method where the signal intensity is directly proportional to the number of protons, allowing for quantitative analysis (qNMR) without needing a reference standard for every impurity. It provides rich structural information that can help identify unknown impurities. However, its sensitivity is lower than HPLC, making it less suitable for detecting trace-level impurities.[1]

Method Selection & Workflow

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or routine quality control.

PurityAnalysisWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Sample Sample of 5-chloro-4-iodo-1H-imidazole Prep Sample Preparation (Dissolution in appropriate solvent, e.g., Diluent) Sample->Prep HPLC RP-HPLC-UV (Quantitative Purity) Prep->HPLC Primary quantitative method NMR ¹H NMR (Identity & Purity Confirmation) Prep->NMR Structural confirmation LCMS LC-MS (Impurity ID & High Sensitivity) HPLC->LCMS If impurity ID needed Data Data Analysis HPLC->Data NMR->Data LCMS->Data Report Purity Report & Impurity Profile Data->Report

Caption: General workflow for purity assessment of 5-chloro-4-iodo-1H-imidazole.

Troubleshooting Guide

Q: My 5-chloro-4-iodo-1H-imidazole peak is tailing or showing poor shape in RP-HPLC. What's the cause and how do I fix it?

A: This is a classic issue with basic compounds like imidazoles on silica-based C18 columns.

  • Causality: The imidazole ring has a pKa of approximately 6.9-7.0.[5] At a neutral pH, it can be partially protonated, leading to strong, undesirable interactions with residual acidic silanol groups on the column's stationary phase. This causes peak tailing.

  • Solution:

    • Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase to achieve a pH of around 3.[6][7] This ensures the imidazole is fully protonated (ionized), leading to a single, consistent interaction with the stationary phase and improved peak shape.[5]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups, minimizing these secondary interactions.

    • Consider an Ion-Pairing Agent: If lowering the pH is insufficient, adding an ion-pairing agent like tetrafluoroacetate can help retain the ionized compound and improve peak shape.[5]

HPLCTroubleshooting Start Poor Peak Shape (Tailing)? CheckpH Is mobile phase pH low (e.g., ~3)? Start->CheckpH CheckColumn Is column a modern, end-capped C18? CheckpH->CheckColumn Yes AddAcid Action: Add 0.1% Formic Acid to aqueous mobile phase. CheckpH->AddAcid No UseEndCapped Action: Switch to a high-purity, end-capped C18 column. CheckColumn->UseEndCapped No ConsiderIP Action: Consider adding an ion-pairing reagent (e.g., TFA). CheckColumn->ConsiderIP Yes Resolved Peak Shape Improved AddAcid->Resolved UseEndCapped->Resolved ConsiderIP->Resolved

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Q: I'm not getting good retention on my C18 column; the peak elutes too early. How can I increase retention?

A: Poor retention of this polar molecule can be addressed by modifying the mobile phase.

  • Causality: 5-chloro-4-iodo-1H-imidazole is a relatively polar compound. In a reversed-phase system, high concentrations of the organic solvent (like acetonitrile or methanol) in the mobile phase will cause the analyte to elute quickly with little retention.

  • Solution:

    • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Start with a higher proportion of the aqueous phase (e.g., 90% aqueous) and use a shallow gradient or run isocratically at a low organic percentage.

    • Change Organic Modifier: Methanol is slightly less eluotropic (weaker solvent) than acetonitrile in reversed-phase systems. Switching from acetonitrile to methanol may increase retention.

    • Ensure Proper pH: As mentioned above, operating at a low pH (~3) protonates the imidazole. While this improves peak shape, the charged species is highly polar and may have less retention. If retention is still too low, a careful balance of pH and organic content is needed.

Q: I see multiple peaks in my chromatogram. How do I know if they are impurities or artifacts?

A: Differentiating between genuine impurities and system artifacts is crucial.

  • Causality: Extra peaks can arise from sample degradation, impurities in the solvent or system (carryover), or actual synthesis-related impurities.

  • Solution:

    • Inject a Blank: Run a blank injection (just the diluent). Any peaks that appear are from the solvent or system contamination and can be disregarded.

    • Check Peak Area Consistency: Inject the same sample multiple times. The relative standard deviation (RSD) of the peak areas for genuine compounds should be low (<2%).[8] Artifacts often show poor reproducibility.

    • Use a Diode Array Detector (DAD): A DAD allows you to check the UV spectrum of each peak. Related impurities will often have a similar, but not identical, UV spectrum to the main compound.

    • LC-MS Analysis: The most definitive way is to use LC-MS. Impurities will have different mass-to-charge ratios (m/z) that can be used for identification. For example, a di-iodinated impurity would have a significantly higher mass.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This method is adapted from established procedures for iodo-imidazole derivatives and is a robust starting point for validation in your laboratory.[1][2][8]

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standard of 5-chloro-4-iodo-1H-imidazole.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a suitable starting point.[1]

  • Standard Solution: Accurately prepare a stock solution of the reference standard in the diluent to a concentration of approximately 100 µg/mL.[1]

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.[1]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase Gradient elution (see below)Provides good separation of early and late eluting impurities.
Gradient 10% B to 80% B over 15 minA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm i.d. column.[2][8]
Column Temp. 30 °CEnsures reproducible retention times.[2][8]
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds.[8] A DAD is recommended to check for peak purity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.[8]

4. System Suitability:

  • Before analysis, inject the standard solution five times. The RSD for the peak area and retention time should be less than 2.0%.[8]

5. Quantification:

  • Purity is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Protocol 2: ¹H NMR for Identity and Purity

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 5-chloro-4-iodo-1H-imidazole sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for imidazole derivatives.

  • Add an internal standard (if quantitative NMR is desired).

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) for accurate integration if performing quantitative analysis.

3. Spectral Interpretation:

  • Expected Signals: The ¹H NMR spectrum of the imidazole ring is simple. You should observe a characteristic singlet for the proton at the C-2 position. The chemical shift will be influenced by the solvent and the electronic effects of the chloro and iodo substituents. Based on similar structures, this proton signal often appears in the 7.0-8.0 ppm range.[9]

  • Purity Assessment: Integrate the main compound peaks and any impurity peaks. The purity can be estimated by comparing the relative integrals, assuming the number of protons for each species is known.

References

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PubMed. Available at: [Link]

  • Separation of 4-Chloro-5-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • RP HPLC method for Imidazole. (2013). Chromatography Forum. Available at: [Link]

  • Synthesis method of 4-iodo-1H-imidazole. (2012). Google Patents.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH). Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. Available at: [Link]

  • Preparation method of 4-iodine-1H-imidazole. (2020). Google Patents.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 5-chloro-4-iodo-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1] Small molecule heterocycles, particularly imidazole derivatives, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[2] The subject of this guide, 5-chloro-4-iodo-1H-imidazole, represents a class of halogenated intermediates where unambiguous structural validation is paramount. The introduction of two distinct halogens onto the imidazole ring creates positional isomers, making definitive structural confirmation essential to ensure the correct molecule is advancing through the drug development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 5-chloro-4-iodo-1H-imidazole derivatives. We will explore the "why" behind the choice of experiments and the interpretation of data, moving beyond a simple recitation of methods to offer insights grounded in practical application and scientific rigor.

The Trinity of Structural Validation: A Comparative Overview

The structural validation of a novel compound like 5-chloro-4-iodo-1H-imidazole relies on a triumvirate of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei.Provides detailed information about the molecular skeleton and the relative positions of atoms.Can be complex to interpret for molecules with many similar protons or carbons; requires a relatively pure sample.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide information on the connectivity of atoms; isomers can be difficult to distinguish.
X-ray Crystallography Absolute 3D structure, bond lengths, and bond angles.The "gold standard" for unambiguous structure determination.[3]Requires a suitable single crystal, which can be challenging to grow.[4]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The Causality Behind Chemical Shifts and Splitting Patterns

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[5] Electron-withdrawing groups, such as halogens, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[6] For 5-chloro-4-iodo-1H-imidazole, we can predict the following:

  • ¹H NMR Spectrum: The imidazole ring has one proton. Its chemical shift will be influenced by the two halogen substituents and the nitrogen atoms. A broad singlet is expected for the N-H proton, its chemical shift being highly dependent on the solvent and concentration.[7] The C-H proton will also appear as a singlet.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the imidazole ring. The carbon atoms directly bonded to the halogens (C4 and C5) will be significantly downfield due to the electron-withdrawing effects of chlorine and iodine.[8] The carbon atom not bonded to a halogen (C2) will be the most upfield of the three.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the 5-chloro-4-iodo-1H-imidazole derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[11]

  • Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any suspended particles.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

Predicted NMR Data Summary for 5-chloro-4-iodo-1H-imidazole
Spectrum Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H NMR ~7.5 - 8.0SingletC2-H
~10 - 13Broad SingletN1-H
¹³C NMR ~135 - 145SingletC2
~110 - 120SingletC4-I
~125 - 135SingletC5-Cl

Note: These are predicted values and may vary depending on the solvent and specific derivative.

II. Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, offering a crucial piece of validation data.[12] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.

Isotopic Patterns and Fragmentation: The Fingerprints of Halogens
  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the 5-chloro-4-iodo-1H-imidazole molecule.

  • Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[13] This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak, providing a clear signature for the presence of one chlorine atom.[13]

  • Fragmentation: Electron ionization (EI) is a "hard" ionization technique that causes the molecular ion to fragment in a predictable manner.[12] For imidazoles, fragmentation often involves the loss of small neutral molecules.[14] The C-I bond is weaker than the C-Cl bond and is expected to cleave more readily, leading to a prominent fragment corresponding to the loss of an iodine radical.[15]

Experimental Protocol: EI-MS and ESI-MS

Electron Ionization (EI-MS):

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and bombarded with a high-energy electron beam.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Electrospray Ionization (ESI-MS):

  • A solution of the sample is introduced into the ESI source through a capillary at a high voltage.[1]

  • A fine spray of charged droplets is generated, and the solvent evaporates, leading to the formation of gas-phase ions.[16]

  • The ions are then analyzed by the mass spectrometer. ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺).[16]

Predicted Mass Spectrometry Data for 5-chloro-4-iodo-1H-imidazole
Ion Predicted m/z Expected Relative Intensity (%) Interpretation
[M]⁺ (with ³⁵Cl)229.8100Molecular Ion
[M+2]⁺ (with ³⁷Cl)231.8~33Isotope Peak (confirms 1 Cl)
[M-I]⁺102.9HighLoss of Iodine radical
[M-Cl]⁺194.9ModerateLoss of Chlorine radical

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[3]

From Diffraction to Structure: The Crystallographic Workflow

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[3] The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms can be determined.[4]

experimental_workflow

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the 5-chloro-4-iodo-1H-imidazole derivative of suitable size (typically >0.1 mm in all dimensions) and quality.[4] This is often the most challenging step and may require screening various solvents and crystallization conditions.[4]

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[17]

Expected Crystallographic Data for 5-chloro-4-iodo-1H-imidazole

Based on known structures of similar halogenated imidazoles, we can anticipate the following key structural features:

Parameter Expected Value Significance
C-I Bond Length ~2.10 ÅConfirms the presence and position of the iodine atom.
C-Cl Bond Length ~1.74 ÅConfirms the presence and position of the chlorine atom.
Imidazole Ring Geometry PlanarConsistent with the aromatic nature of the imidazole ring.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of 5-chloro-4-iodo-1H-imidazole derivatives is a critical step in drug development that necessitates a multi-pronged analytical approach. While each technique—NMR, MS, and X-ray crystallography—provides valuable information, it is their synergistic application that leads to an irrefutable structural assignment. NMR spectroscopy elucidates the connectivity of the molecular framework, mass spectrometry confirms the elemental composition and provides fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure. By understanding the principles behind each technique and the expected data for this class of compounds, researchers can confidently and efficiently validate their molecular targets, ensuring the integrity of their scientific endeavors.

References

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some cyclic 2-chloro-1,3,2-dioxaphosphorous compounds. Retrieved from [Link]

  • Chavan, S. N. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug Discovery Today: Technologies, 9(4), e265-e272.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Inorganica Chimica Acta, 381, 3-17.
  • ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-iodo-. Retrieved from [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Cobaloxime Catalysis: A General Platform for Mizoroki–Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. (2020). Journal of the American Chemical Society, 142(36), 15269-15278.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(1), 118.
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram. Retrieved from [Link]

  • Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemical Shifts. (n.d.). 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole - Optional[13C NMR]. Retrieved from [Link]

  • The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • PubMed. (2009). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Magnetic Resonance in Chemistry, 47(10), 849-858.
  • PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

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Comparative

Benchmarking the performance of 5-chloro-4-iodo-1H-imidazole in specific reactions

Executive Summary: The Orthogonal Advantage In the landscape of heterocyclic building blocks, 5-chloro-4-iodo-1H-imidazole represents a strategic scaffold for high-precision medicinal chemistry. Unlike its symmetric coun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the landscape of heterocyclic building blocks, 5-chloro-4-iodo-1H-imidazole represents a strategic scaffold for high-precision medicinal chemistry. Unlike its symmetric counterparts (4,5-diiodo- or 4,5-dichloroimidazole), this "mixed-halo" scaffold offers orthogonal reactivity . The significant electronic and steric differentiation between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds allows researchers to perform sequential, regioselective functionalizations without the need for protecting group manipulations or difficult separation of bis-coupled byproducts.

This guide benchmarks the performance of 5-chloro-4-iodo-1H-imidazole against standard alternatives, providing experimental protocols for its most critical applications: regioselective cross-coupling and controlled N-alkylation.

Comparative Benchmarking: Why Choose the Mixed Halide?

The following table summarizes the performance metrics of 5-chloro-4-iodo-1H-imidazole versus common alternatives in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Table 1: Selectivity Profile in Pd-Catalyzed Coupling
Scaffold VariantReactivity ProfileMono-Coupling Selectivity (C4)Bis-Coupling RiskPrimary Challenge
5-Chloro-4-iodo-1H-imidazole Orthogonal (I >>> Cl) High (>95%) LowN-H acidity requires protection
4,5-Diiodo-1H-imidazoleSymmetric (I ≈ I)Moderate (~60-70%)High (Statistical mixture)Difficult purification of mono-adduct
4,5-Dichloro-1H-imidazoleSymmetric (Cl ≈ Cl)Low (Requires forcing conditions)ModeratePoor reactivity; requires specialized ligands
4-Iodo-1H-imidazoleSingle SiteN/AN/ALimited to single-point diversity

Key Insight: The rate constant for oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster than for the C-Cl bond. This kinetic window allows the 5-chloro-4-iodo scaffold to undergo quantitative C4-functionalization under mild conditions, leaving the C5-chloride intact for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling with SPhos/XPhos).

Critical Application: Regioselective Suzuki-Miyaura Coupling

Mechanism & Causality

The success of this protocol relies on chemoselectivity . The bond dissociation energy (BDE) of C-I (~53 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). By utilizing a standard Pd(PPh3)4 catalyst system at moderate temperatures (60-80°C), the catalytic cycle preferentially engages the C-I bond. The C-Cl bond remains inert unless subjected to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and higher temperatures.

Protocol 1: C4-Selective Arylation

Target: Synthesis of 4-aryl-5-chloro-1-protected-imidazole

Reagents:

  • Substrate: 1-Methyl-5-chloro-4-iodoimidazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.

  • Activation: Heat the mixture to 70°C for 4–6 hours. Note: Do not exceed 90°C to prevent activation of the C-Cl bond.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+) and formation of the product (M - I + Ph). The bis-coupled product should be <2%.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica flash chromatography (Hex/EtOAc).

Critical Application: Regioselective N-Alkylation

The Regioisomer Challenge

Alkylation of the neutral 4(5)-haloimidazole tautomer is sensitive to steric and electronic factors.[1]

  • Electronic Effect: The electron-withdrawing halogens increase the acidity of the N-H proton (pKa ~10-11).

  • Steric Effect: Iodine (Van der Waals radius 198 pm) is significantly larger than Chlorine (175 pm).

  • Outcome: Under thermodynamic control (reversible conditions), the alkyl group prefers the position distal to the largest group to minimize steric clash, typically favoring the 1,4-disubstituted product (N-alkylated away from the Iodine/Chlorine bulk). However, with 5-Cl-4-I, the steric difference is subtle.

Recommendation: For unambiguous regiocontrol, use 1,4-dioxane/Cs2CO3 (kinetic conditions) or perform the alkylation before the second halogenation if synthetic routes allow.

Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow for diversifying this scaffold, highlighting the "Gatekeeper" steps where selectivity is determined.

G Start 5-Chloro-4-iodo-1H-imidazole Step1 Step 1: N-Protection (Trityl, SEM, or Methyl) Start->Step1 Base/R-X Intermediate1 1-R-5-Chloro-4-iodoimidazole Step1->Intermediate1 >90% Yield Step2 Step 2: C4-Selective Coupling (Suzuki: Pd(PPh3)4, 70°C) Intermediate1->Step2 Selectivity: I >> Cl Intermediate2 1-R-4-Aryl-5-chloroimidazole Step2->Intermediate2 Mono-coupled Product Step3 Step 3: C5-Functionalization (Buchwald or Suzuki w/ XPhos) Intermediate2->Step3 Activation of C-Cl Final 1,4,5-Trisubstituted Imidazole (High Diversity Library) Step3->Final Target Molecule

Caption: Sequential functionalization workflow exploiting the reactivity gap between C-I and C-Cl bonds.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Loss of I-selectivity (Bis-coupling observed) Temperature too high (>90°C) or highly active ligand (e.g., XPhos) used in Step 1.Lower temp to 60°C; switch to "dumber" ligands like PPh3 or dppf.
No Reaction at C5 (Step 3) C-Cl bond is too inert for standard Pd conditions.Switch to Pd2(dba)3 + XPhos or BrettPhos ; use strong base (KOtBu) in toluene at 100°C.
N-Alkylation Regioisomer Mix Tautomeric equilibration.Switch solvent to DMF (polar aprotic) to favor kinetic product; lower temp to 0°C.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. Retrieved from

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles.Tetrahedron, 62(31), 7213-7256. (Foundational review on imidazole cross-coupling selectivity).
  • Vedsø, P., et al. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange.[4]Journal of Organic Chemistry , 66(25), 8344-8348.[4] Link

  • Organic Syntheses. (2016). Synthesis of 1-Methylimidazole-N-oxide and subsequent chlorination.Org. Synth. 93, 331-344. (Methodology for chloro-imidazole synthesis). Link

  • Larhed, M., et al. (2002). Rapid Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 4(5)-Iodoimidazole.Tetrahedron Letters, 43(28), 4935-4938.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-4-iodo-1H-imidazole

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-chloro-4-iodo-1H-imidazole, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles for handling hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

The causality behind these stringent disposal protocols is the compound's structure. As a halogenated organic molecule, 5-chloro-4-iodo-1H-imidazole is presumed to be a hazardous waste. Such compounds can be toxic, environmentally persistent, and are subject to specific disposal regulations under agencies like the U.S. Environmental Protection Agency (EPA).[1][2][3][4] Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to regulatory non-compliance, environmental contamination, and potential safety hazards like the generation of toxic gases or reactions.[1][5]

Hazard Identification and Risk Assessment

Therefore, it is imperative to treat this compound as hazardous waste, adhering to all institutional and regulatory guidelines.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryInferred RisksRationaleRequired PPE
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]Based on data for imidazole and iodoimidazole.[6]Nitrile or Viton gloves (double-gloving recommended), chemical splash goggles, face shield, and a fully-buttoned laboratory coat.[1]
Environmental Potentially harmful to aquatic life with long-lasting effects.[7]Halogenated organic compounds can be persistent in the environment. Discharge into drains or the environment must be avoided.[6]N/A (Procedural Control)
Physical Potential for dust formation.[8][9]Solid compound.Work within a certified chemical fume hood to prevent inhalation of dust.
Reactivity Incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[5]Based on the reactivity of the imidazole ring.[5]N/A (Procedural Control)

Step-by-Step Disposal Protocol for 5-chloro-4-iodo-1H-imidazole

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Segregation of Waste

The cardinal rule of hazardous waste management is segregation. Halogenated waste streams must always be kept separate from non-halogenated streams.[1][2] The reason for this is twofold:

  • Cost: Disposal of halogenated waste is significantly more expensive due to the specialized incineration processes required to safely break down the carbon-halogen bonds without producing dioxins or other toxic byproducts.

  • Safety: Mixing halogenated waste with other chemical classes, such as acids or oxidizers, can lead to dangerous reactions.[1][5]

Procedure:

  • Designate a specific waste container solely for "Halogenated Organic Solids."

  • Never mix 5-chloro-4-iodo-1H-imidazole waste with solvents, aqueous waste, or non-halogenated chemical waste.

Step 2: Containerization

The integrity of the waste containment system is critical to preventing leaks and exposures.

Procedure:

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[1][5]

  • Ensure the container is in good condition, free from cracks or defects.[10]

  • The container must remain closed at all times except when waste is being added.[2][10] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[3]

Procedure:

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department to the container.[1][2]

  • Complete the label with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "5-chloro-4-iodo-1H-imidazole." Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[2]

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending collection.[2]

Procedure:

  • Store the waste container in a secondary containment bin to contain any potential leaks.[2]

  • The storage location should be away from incompatible materials, heat sources, and high-traffic areas.[1][5]

  • Ensure the label is facing forward and is clearly visible.[2]

Step 5: Arranging Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste directly. This must be managed by your institution's EHS department or a certified contractor.[5][11]

Procedure:

  • Once the container is full (do not overfill, 90% capacity is a common limit) or you are finished with the process, submit a chemical waste collection request to your EHS department through their specified online portal or contact form.[1][5]

Spill and Emergency Procedures

Personal Contamination:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Working in a fume hood, gently sweep the solid material using an inert absorbent material (like vermiculite or sand). Avoid raising dust.[8]

  • Place the absorbent material and contaminated cleaning supplies into a sealed, labeled bag or container.[2][5]

  • Dispose of the cleanup materials as hazardous waste following the protocol above.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before being discarded as regular trash.

Procedure:

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate: The first rinse, and often all three for highly toxic substances, must be collected and disposed of as hazardous chemical waste.[12][13] The rinsate from 5-chloro-4-iodo-1H-imidazole should be collected in a "Halogenated Organic Liquid Waste" container.

  • Deface Label: Completely remove or obliterate the original chemical label.[12][13]

  • Final Disposal: Once dry, the container can be disposed of in the appropriate glass or plastic recycling bin, or as regular trash, according to your institution's policy.[12]

Disposal Workflow Diagram

The following diagram provides a visual decision-making tool for the proper management and disposal of 5-chloro-4-iodo-1H-imidazole waste.

G cluster_waste Is this waste for disposal? cluster_procedure Disposal Protocol cluster_empty Is the original container empty? cluster_decon Decontamination Protocol start Start: Handling 5-chloro-4-iodo-1H-imidazole is_waste Yes start->is_waste Generated Waste is_empty Yes start->is_empty Emptied Container segregate Step 1: Segregate (Halogenated Solid Waste Only) is_waste->segregate container Step 2: Containerize (Compatible, Sealed Container) segregate->container label_waste Step 3: Label (Affix & Complete Hazardous Waste Tag) container->label_waste store Step 4: Store (In SAA with Secondary Containment) label_waste->store pickup Step 5: Arrange Pickup (Contact EHS for Collection) store->pickup rinse Triple rinse with appropriate solvent is_empty->rinse collect Collect rinsate as halogenated liquid waste rinse->collect deface Deface original label collect->deface discard Dispose of clean container in trash/recycling deface->discard

Caption: Disposal Decision Workflow for 5-chloro-4-iodo-1H-imidazole.

References

  • Imidazole - University of Washington. Environmental Health & Safety, University of Washington. [Link]

  • Halogenated Solvents. Environmental Health & Safety, Washington State University. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Process for the removal of iodine
  • Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety, Temple University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

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